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Compound of Interest

4-Chloro-N-
Compound Name:
methylbenzenesulfonamide

Cat. No.: B1584733

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
4-Chloro-N-methylbenzenesulfonamide, a molecule of interest in medicinal chemistry and
organic synthesis. This document is intended for researchers, scientists, and drug development
professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the
interpretation of the spectral data are emphasized to provide practical, field-proven insights.

Introduction

4-Chloro-N-methylbenzenesulfonamide (CAS No. 6333-79-5, Molecular Formula:
C7HsCINO:zS, Molecular Weight: 205.66 g/mol ) belongs to the sulfonamide class of
compounds, which are of significant interest in the development of therapeutic agents.[1] A
thorough understanding of its structural and electronic properties through spectroscopic
analysis is paramount for its application in drug design and as a synthetic intermediate. This
guide will delve into the theoretical and practical aspects of its spectroscopic characterization.

Molecular Structure and Spectroscopic Overview

The molecular structure of 4-Chloro-N-methylbenzenesulfonamide forms the basis for
interpreting its spectroscopic data. The key structural features include a para-substituted
chlorinated benzene ring, a sulfonamide group, and an N-methyl group. These components
give rise to characteristic signals in various spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. For 4-Chloro-N-methylbenzenesulfonamide, both *H and 3C NMR provide critical
information about the electronic environment of the protons and carbons.

'H NMR Spectroscopy

Experimental Protocol:

A standard *H NMR spectrum of 4-Chloro-N-methylbenzenesulfonamide would be acquired
on a 400 MHz or higher field NMR spectrometer. A sample concentration of 5-10 mg in 0.5-0.7
mL of a deuterated solvent, typically chloroform-d (CDCIs) or dimethyl sulfoxide-de (DMSO-ds),
with tetramethylsilane (TMS) as an internal standard, would be used. The causality for
choosing these solvents lies in their ability to dissolve a wide range of organic compounds and
their distinct solvent signals that do not interfere with the analyte's signals.

Predicted *H NMR Data:

While a publicly available experimental spectrum for this specific molecule is not readily
available, we can predict the H NMR spectrum with high accuracy based on the analysis of
closely related compounds such as 4-Chlorobenzenesulfonamide and N-(4-Chlorophenyl)-4-
methylbenzenesulfonamide.[2][3]

Predicted Coupling

Proton _ . Co ;
_ Chemical Shift Multiplicity Constant (J, Integration

Assignment

(5, ppm) Hz)
N-H ~5.0-6.0 Quartet (q) ~5 1H
Aromatic H
(ortho to ~7.8-7.9 Doublet (d) ~8.5 2H
SO2NHCHs3)
Aromatic H

~7.5-7.6 Doublet (d) ~8.5 2H
(ortho to Cl)
N-CHs ~2.6-2.7 Doublet (d) ~5 3H
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Interpretation:

The aromatic protons are expected to appear as two distinct doublets due to the para-
substitution pattern, exhibiting ortho-coupling. The protons ortho to the electron-withdrawing
sulfonamide group will be deshielded and appear further downfield compared to the protons
ortho to the chlorine atom. The N-methyl protons will appear as a doublet due to coupling with
the adjacent N-H proton. The N-H proton itself is expected to be a quartet due to coupling with
the three methyl protons.

3C NMR Spectroscopy

Experimental Protocol:

A 13C NMR spectrum would be acquired on the same NMR spectrometer as the 1H NMR.
Proton-decoupled mode is standard to simplify the spectrum to single lines for each unique
carbon atom.

Predicted 3C NMR Data:

Based on data from analogous structures, the following chemical shifts are predicted for 4-
Chloro-N-methylbenzenesulfonamide.[3]

Carbon Assignment Predicted Chemical Shift (o, ppm)
C-S0:2 ~140-142

C-Cl ~138-140

Aromatic CH (ortho to SO2NHCH3) ~129-130

Aromatic CH (ortho to Cl) ~128-129

N-CHs ~29-31

Interpretation:

The quaternary carbons attached to the electronegative sulfur and chlorine atoms (C-SO2z and
C-Cl) are the most deshielded and appear furthest downfield. The aromatic CH carbons appear
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in the typical aromatic region, with slight variations based on the electronic effects of their
substituents. The N-methyl carbon is the most shielded and appears furthest upfield.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The
IR spectrum of 4-Chloro-N-methylbenzenesulfonamide will be dominated by the
characteristic absorptions of the sulfonamide and the substituted benzene ring.

Experimental Protocol:

An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a
solid sample, the potassium bromide (KBr) pellet method or Attenuated Total Reflectance (ATR)
are common techniques. The choice of KBr is due to its transparency in the mid-IR region. ATR
is a convenient alternative that requires minimal sample preparation.

Characteristic IR Absorption Bands:

The following table summarizes the expected characteristic IR absorption bands for 4-Chloro-
N-methylbenzenesulfonamide, based on known data for sulfonamides.[4][5]

Expected Frequency Range

Vibrational Mode Intensity
(cm~)

N-H Stretch 3200-3300 Medium

C-H Stretch (Aromatic) 3000-3100 Medium-Weak

C-H Stretch (Aliphatic) 2850-2960 Medium-Weak

S=0 Asymmetric Stretch 1330-1370 Strong

S=0 Symmetric Stretch 1140-1180 Strong

C=C Stretch (Aromatic) 1450-1600 Medium

S-N Stretch 900-940 Medium

C-CI Stretch 700-850 Strong
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Interpretation:

The most prominent peaks in the IR spectrum will be the strong absorptions corresponding to
the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide
group. The N-H stretching vibration will appear as a medium-intensity band in the 3200-3300
cm~1 region. The presence of the aromatic ring will be confirmed by C-H and C=C stretching
vibrations. The C-ClI stretch will be observed in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its structural elucidation.

Experimental Protocol:

A mass spectrum can be obtained using various ionization techniques, with Electron lonization
(El) being a common method for relatively small organic molecules. The sample is introduced
into the mass spectrometer, ionized, and the resulting fragments are separated based on their
mass-to-charge ratio (m/z).

Expected Mass Spectrum Data:

The molecular ion peak [M]* for 4-Chloro-N-methylbenzenesulfonamide would be observed
at m/z 205. Due to the isotopic abundance of chlorine (3°Cl and 3/Cl in an approximate 3:1
ratio), an [M+2]* peak at m/z 207 with about one-third the intensity of the molecular ion peak is
expected.

Predicted Fragmentation Pattern:

The fragmentation of 4-Chloro-N-methylbenzenesulfonamide under El conditions is
expected to proceed through several key pathways.
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Key Fragments

Molecular Ion [CeHaClSO2]*] -SO2 [CeHaCl]* [SO2]*
[C7HsCINO2S]* " |
[ m/z 205/207 ]\ - CeHaCISO2
> [CH3NH]*"
m/z 30

Click to download full resolution via product page
Key Fragmentation Pathways
Interpretation:

The primary fragmentation pathways are likely to involve the cleavage of the S-N bond and the
S-C bond.

e Loss of the N-methylamino radical (*\NHCH?3s): This would lead to the formation of the 4-
chlorobenzenesulfonyl cation at m/z 175/177.

o Loss of sulfur dioxide (SOz): The fragment at m/z 175/177 could further lose SO:2 to give the
4-chlorophenyl cation at m/z 111/113. This is often a very stable and abundant fragment.

o Cleavage of the S-C bond: This would result in the formation of the N-methylsulfamoyl
radical and the 4-chlorophenyl cation at m/z 111/113.

Conclusion

The spectroscopic characterization of 4-Chloro-N-methylbenzenesulfonamide through NMR,
IR, and MS provides a detailed picture of its molecular structure. While experimental data for
this specific compound is not widely published, a comprehensive understanding of its spectral
properties can be achieved through the analysis of closely related analogs and the application
of fundamental spectroscopic principles. This guide provides the necessary framework for
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researchers to identify and characterize this compound, facilitating its use in further scientific
endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide
derivatives | European Journal of Chemistry [eurjchem.com]

e 2. 4-Chloro-N-methylbenzenesulfonamide | 6333-79-5 | GAA33379 [biosynth.com]
e 3.rsc.org [rsc.org]

e 4. znaturforsch.com [znaturforsch.com]

o 5. researchgate.net [researchgate.net]

 To cite this document: BenchChem. [Spectroscopic Data of 4-Chloro-N-
methylbenzenesulfonamide: A Technical Guide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1584733#4-chloro-n-
methylbenzenesulfonamide-spectroscopic-data-nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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